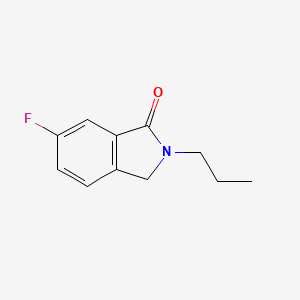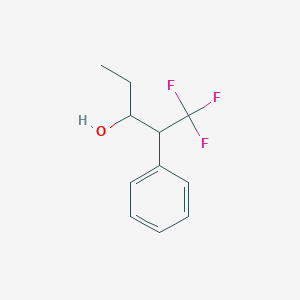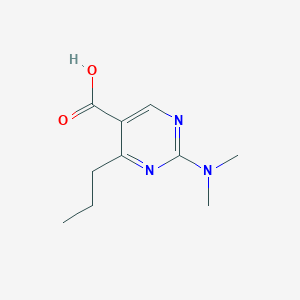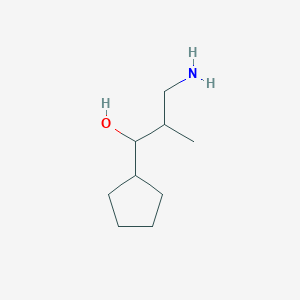![molecular formula C8H9F2NO B13198539 [2-(1,1-Difluoroethyl)pyridin-4-yl]methanol](/img/structure/B13198539.png)
[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol: is a chemical compound with the molecular formula C8H9F2NO and a molecular weight of 173.16 g/mol It is characterized by the presence of a pyridine ring substituted with a difluoroethyl group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,1-Difluoroethyl)pyridin-4-yl]methanol typically involves the reaction of pyridine derivatives with difluoroethyl reagents under controlled conditions. One common method involves the use of 2-(1,1-difluoroethyl)pyridine as a starting material, which is then subjected to a reduction reaction to introduce the methanol group . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may be optimized by controlling parameters such as temperature, pressure, and reaction time . Additionally, the use of catalysts and automated monitoring systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to modify the difluoroethyl group.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as or in acidic conditions.
Reduction: Reagents like or .
Substitution: Conditions may include acidic or basic catalysts and appropriate solvents .
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of [2-(1,1-Difluoroethyl)pyridin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoroethyl group can influence the compound’s lipophilicity and binding affinity to target proteins. The methanol group can participate in hydrogen bonding and electrostatic interactions , affecting the compound’s overall activity . These interactions can modulate various biochemical pathways , leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,1-Difluoroethyl)pyridine
- 4-Pyridinemethanol
- 2-(1,1-Difluoroethyl)pyridine-4-carboxylic acid
Uniqueness
[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol is unique due to the presence of both the difluoroethyl and methanol groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H9F2NO |
|---|---|
Peso molecular |
173.16 g/mol |
Nombre IUPAC |
[2-(1,1-difluoroethyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C8H9F2NO/c1-8(9,10)7-4-6(5-12)2-3-11-7/h2-4,12H,5H2,1H3 |
Clave InChI |
KFSISQIAJDGPIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=CC(=C1)CO)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{bicyclo[3.1.0]hexan-3-yl}-2H-1,2,3-triazole](/img/structure/B13198458.png)
![2-Ethyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13198462.png)
![N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13198464.png)


![(Z)-(2-Methylpropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13198487.png)
![2-[(3-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13198493.png)
![4-{[(Propan-2-yl)amino]methyl}thiophene-2-carbonitrile](/img/structure/B13198497.png)



![[2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13198515.png)


